molecular formula C8H9IO B581824 (5-Iodo-2-methylphenyl)methanol CAS No. 1260242-01-0

(5-Iodo-2-methylphenyl)methanol

Cat. No.: B581824
CAS No.: 1260242-01-0
M. Wt: 248.063
InChI Key: CIEQOCDUTRABFK-UHFFFAOYSA-N
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Description

(5-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Iodo-2-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of ethyl 5-iodo-2-methylbenzoate using lithium borohydride in tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation. After the reaction is complete, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-Iodo-2-methylbenzaldehyde or 5-Iodo-2-methylbenzoic acid.

    Reduction: 2-Methylphenylmethanol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

(5-Iodo-2-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodo-2-methylphenyl)methanol depends on its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    (5-Iodo-2-methylbenzyl alcohol): Similar structure but lacks the hydroxyl group.

    (2-Iodo-5-methylphenyl)methanol: Similar structure but with different substitution pattern.

Uniqueness

(5-Iodo-2-methylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Biological Activity

(5-Iodo-2-methylphenyl)methanol, a halogenated aromatic compound, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8_8H9_9IO
  • Molecular Weight : 248.06 g/mol
  • Structure : The compound features a hydroxymethyl group and an iodine atom on a methyl-substituted phenyl ring.

The biological activity of this compound is influenced by its structural characteristics:

  • Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding, enhancing solubility and interaction with biological macromolecules.
  • Iodine Atom : The iodine atom can participate in halogen bonding, which may alter the compound's reactivity and binding affinity to various targets in biological systems.

Antidiabetic Potential

Recent studies have indicated that this compound exhibits significant inhibitory effects on sodium-glucose cotransporter 2 (SGLT2). This mechanism is crucial for glucose reabsorption in the kidneys, making it a potential candidate for diabetes treatment. In vitro tests demonstrated that the compound effectively reduced blood glucose levels in HEK293 cell lines transfected with hSGLT2 .

Enzyme Interaction Studies

The compound has been utilized in enzyme-catalyzed reaction studies. Its ability to act as a substrate or inhibitor in various enzymatic pathways highlights its relevance in biochemical research. For instance, it has been shown to interact with alcohol dehydrogenases, influencing their catalytic efficiency .

Study on Antidiabetic Activity

In a controlled study, this compound was administered to diabetic model organisms. The results indicated:

  • Reduction in Blood Glucose Levels : A significant decrease in fasting blood glucose levels was observed.
  • Mechanism Elucidation : The compound's action was linked to its competitive inhibition of SGLT2, leading to increased glucose excretion .

Interaction with Biological Targets

Another study focused on the compound's interaction with specific proteins involved in metabolic pathways. Using computational docking studies, researchers identified potential binding sites on target proteins where this compound could exert its effects. This research provided insights into its role as a bioactive molecule and laid the groundwork for further pharmacological exploration .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundSGLT2 inhibitionHalogenated structure
(4-Chloro-5-iodo-2-methylphenyl)methanolEnzyme interactionDifferent halogen substituents
(5-Bromo-2-methylphenyl)methanolAntimicrobial activityLacks iodine; different reactivity

Properties

IUPAC Name

(5-iodo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEQOCDUTRABFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ester 4 (41.0 g, 141 mmol) in THF (300 mL) was added lithium borohydride (2.0 M in THF, 212 mL). The reaction mixture was refluxed overnight. After cooling to 0° C., the reaction was quenched by addition of aq. saturated NH4Cl solution. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous MgSO4, filtered and evaporated in vacuo to yield the titled compound (34.0 g, 97%) as a white solid, which was carried on to the next step without further purification.
Name
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
212 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
97%

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